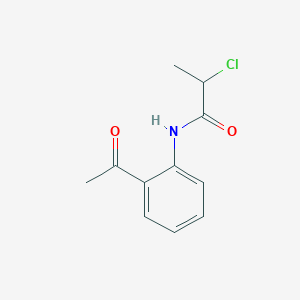

N-(2-acetylphenyl)-2-chloropropanamide

Description

General Significance of N-Aryl Amide Scaffolds in Medicinal Chemistry and Organic Synthesis

The N-aryl amide linkage is a cornerstone of modern chemical and pharmaceutical sciences. This structural motif, characterized by an amide group directly connected to an aromatic ring, is a ubiquitous feature in a vast array of biologically active compounds and natural products, including penicillin and paclitaxel. mdpi.com Approximately 25% of all known pharmaceuticals contain at least one amide bond, highlighting its importance in drug design. mdpi.com

In medicinal chemistry, the N-aryl amide scaffold is prized for its structural rigidity and ability to participate in hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. scispace.com Its presence is noted in drugs with diverse therapeutic applications, including antipyretic, anti-inflammatory, antimalarial, and antitumor agents. mdpi.comresearchgate.net

Beyond pharmaceuticals, N-aryl amides are valuable synthetic intermediates in organic chemistry. acs.org The amide bond is one of the most frequently formed linkages in organic synthesis, and numerous methods have been developed for its creation. acs.orgrsc.orgmasterorganicchemistry.com These compounds serve as versatile precursors for constructing more complex molecular architectures, such as pharmaceutically important 3-amino oxindoles, through reactions like intramolecular cyclization. rsc.org The development of efficient, sustainable, and mild methods for synthesizing N-aryl amides remains an active area of research, with modern techniques employing metal-free organocatalysis or nickel-photoredox catalysis to improve reaction conditions and yields. nih.govchemistryviews.org

Overview of Halogenated Amides as Reactive Intermediates and Biologically Active Molecules

The introduction of a halogen atom, such as chlorine, into an amide structure creates a class of compounds known as halogenated amides. These molecules exhibit a dual significance: they are highly useful reactive intermediates for synthesis and often possess potent biological activities themselves. researchgate.net The presence of a halogen on the carbon adjacent to the carbonyl group (an α-haloamide) makes this position susceptible to nucleophilic substitution, allowing for the easy replacement of the halogen atom. researchgate.netnih.gov

This reactivity is widely exploited in organic synthesis. Halogenated amides serve as building blocks for a variety of molecular structures, including piperidines and pyrrolidines, through tandem reactions that can involve amide activation and intramolecular cyclization. nih.gov The α-haloamide moiety can function as a latent enolate, enabling its participation in stereoselective reactions to create chiral molecules with high precision. acs.org

From a biological perspective, halogenation can significantly enhance the therapeutic properties of a molecule. nih.govbohrium.com Incorporating halogens can improve a compound's metabolic stability, lipophilicity (its ability to pass through cell membranes), and binding affinity to target receptors. nih.govbohrium.com Consequently, many halogenated compounds exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, insecticidal, anti-inflammatory, and anticancer activities. researchgate.netbiointerfaceresearch.comresearchgate.net Specifically, N-aryl 2-chloroacetamides are known to function as herbicides and disinfectants. researchgate.net

Contextualization of N-(2-acetylphenyl)-2-chloropropanamide within Contemporary Chemical Research

This compound is a specific molecule that embodies the characteristics of both N-aryl amides and halogenated amides. Its structure features an N-aryl amide core, which is prevalent in numerous pharmaceuticals, connected to a 2-chloropropanamide group, a reactive α-haloamide moiety.

While extensive research dedicated solely to this compound is not widely published, its chemical structure strongly suggests its role as a valuable synthetic intermediate. The N-(2-acetylphenyl) portion of the molecule is a known building block used in the synthesis of other complex compounds. researchgate.netresearchgate.net The 2-chloropropanamide portion provides a reactive site where the chlorine atom can be readily displaced by various nucleophiles, making it a versatile precursor for creating a library of new derivative compounds. researchgate.netnih.gov

Based on the established reactivity of related α-haloamides, this compound is a logical candidate for use in medicinal chemistry campaigns to synthesize novel heterocyclic systems or to attach this fragment to other molecules of interest. The combination of the N-aryl amide scaffold, known for its role in biological interactions, and the reactive chloro-amide group positions this compound as a potentially useful tool for drug discovery and the development of new bioactive agents.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| General Class | N-Aryl Amide, α-Haloamide |

| Key Structural Features | Acetylphenyl group, Chloropropanamide group |

| Predicted Role | Synthetic Intermediate, Precursor for Bioactive Molecules |

Table 2: Examples of Related N-Aryl Amide Structures and Their Significance

| Compound Name | Significance | Reference |

|---|---|---|

| N-(2-Acetylphenyl)acetamide | A structurally related compound whose synthesis and crystal structure have been studied, demonstrating the utility of the 2-aminoacetophenone (B1585202) precursor. | researchgate.net |

| N–((2–Acetylphenyl)carbamothioyl)benzamide | A more complex derivative synthesized from the same acetylphenyl precursor, indicating its use in building larger molecules. | researchgate.net |

| 2-chloro-N-(p-tolyl)propanamide | A related α-chloropropanamide whose crystal structure has been analyzed, providing insight into the solid-state arrangement of these molecules. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-6-4-3-5-9(10)8(2)14/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZYMCIZGRSBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Reactivity of N 2 Acetylphenyl 2 Chloropropanamide

Retrosynthetic Analysis for N-(2-acetylphenyl)-2-chloropropanamide

A retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond, a common and reliable strategy in the synthesis of amides. lkouniv.ac.inias.ac.inresearchgate.net This bond can be conceptually cleaved to yield two precursor synthons: an electrophilic 2-chloropropanoyl cation and a nucleophilic 2-aminoacetophenone (B1585202).

The corresponding synthetic equivalents for these synthons are 2-chloropropionyl chloride and 2-aminoacetophenone, respectively. This approach is logical as the acylation of an amino group is a well-established and high-yielding reaction for the formation of N-aryl amides. ias.ac.in

Established and Emerging Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods, primarily revolving around the formation of the N-aryl amide bond.

Acylation Reactions in N-Aryl Amide Formation

The formation of N-aryl amides through acylation is a cornerstone of organic synthesis. scripps.edu This typically involves the reaction of an aryl amine with an acylating agent, such as an acyl chloride or an acid anhydride. scripps.edu In the context of this compound, the key reaction is the acylation of 2-aminoacetophenone. A closely related synthesis is that of N-(2-acetylphenyl)acetamide, which has been successfully achieved by reacting 2'-aminoacetophenone (B46740) with acetic anhydride. researchgate.net This demonstrates the feasibility of acylating the amino group in the presence of the acetyl moiety.

Chloroacylation Protocols Utilizing Corresponding Aryl Amines

Chloroacylation is a specific type of acylation that introduces a chloro-substituted acyl group. The most direct method for the synthesis of this compound is the chloroacylation of 2-aminoacetophenone with 2-chloropropionyl chloride. researchgate.netchemicalbook.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.nettandfonline.com The choice of solvent can vary, with dichloromethane (B109758) and acetonitrile (B52724) being common options. researchgate.netnih.gov The reaction conditions are generally mild, often conducted at temperatures ranging from 0 °C to room temperature. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Amine | 2-aminoacetophenone | Analogous reactions researchgate.net |

| Acylating Agent | 2-chloropropionyl chloride | researchgate.netchemicalbook.com |

| Base | Triethylamine, Pyridine | researchgate.nettandfonline.com |

| Solvent | Dichloromethane, Acetonitrile | researchgate.netnih.gov |

| Temperature | 0 °C to room temperature | researchgate.netnih.gov |

Stereoselective Synthetic Approaches to the Chloropropanamide Moiety

The 2-chloropropanamide moiety of the target molecule contains a stereocenter at the α-carbon. The synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods. A key precursor for this is optically active 2-chloropropionyl chloride. patsnap.comgoogle.com This can be prepared from optically active lactic acid through reaction with an acylating agent like thionyl chloride, often in the presence of a catalyst such as pyridine. patsnap.comgoogle.com By using an enantiomerically pure starting material, the chirality can be transferred to the final product.

Chemical Transformations and Derivatization Pathways

The chemical reactivity of this compound is largely dictated by the presence of the α-chloro atom in the propanamide chain, which is susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the α-Chloro Position of the Propanamide Chain

The chlorine atom at the α-position of the propanamide chain is a good leaving group, making this position a prime site for nucleophilic substitution reactions. nih.govresearchgate.net A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives. researchgate.net The reactivity of N-aryl 2-chloroacetamides, a closely related class of compounds, has been extensively studied, with nucleophiles based on oxygen, nitrogen, and sulfur being readily employed. researchgate.net For instance, the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) is a key step in the synthesis of the anesthetic Lidocaine. nih.gov Similarly, N-(4-acetylphenyl)-2-chloroacetamide has been used as a precursor for the synthesis of various heterocyclic compounds through reactions with nucleophiles like 2-mercaptobenzothiazole. uea.ac.uk These examples suggest that this compound can serve as a versatile building block for the synthesis of more complex molecules through nucleophilic substitution at the α-chloro position. A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides via intermolecular cyclization. rsc.org

| Nucleophile | Potential Product Class | Reference |

|---|---|---|

| Amines (e.g., diethylamine) | α-amino amides | nih.gov |

| Thiols (e.g., 2-mercaptobenzothiazole) | α-thio amides | uea.ac.uk |

| Azides | α-azido amides | General reactivity researchgate.net |

| Alkoxides | α-alkoxy amides | General reactivity researchgate.net |

Intramolecular Cyclization Reactions Involving the Amide and Acetylphenyl Groups

Intramolecular cyclization is a fundamental process in organic synthesis, leading to the formation of cyclic structures, which are prevalent in pharmaceuticals and other functional materials. For a molecule like this compound, several potential intramolecular cyclization pathways could be hypothesized, primarily involving the interaction between the nucleophilic amide nitrogen or oxygen and the electrophilic carbonyl carbon of the acetyl group, or through reactions involving the reactive α-chloro position of the propanamide moiety.

One plausible reaction, by analogy to similar systems, would be a base-catalyzed cyclization. The presence of a base could deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating an attack on the acetyl carbonyl carbon. This would lead to the formation of a five- or six-membered heterocyclic ring system. The specific product would depend on the reaction conditions and the relative stability of the resulting ring structures.

Another possibility involves the chloro group. The carbon to which the chlorine is attached is electrophilic and could be subject to nucleophilic attack by the oxygen of the acetyl group or the amide, or even by the aromatic ring itself under certain catalytic conditions (e.g., Friedel-Crafts type alkylation).

However, it must be explicitly stated that no specific experimental studies or detailed research findings on the intramolecular cyclization of this compound have been found in the reviewed scientific literature. The following table presents hypothetical cyclization products based on general chemical principles, not on documented experimental results for this specific compound.

| Hypothetical Reactants | Potential Reaction Conditions | Possible Cyclization Product(s) | Notes |

| This compound | Strong Base (e.g., NaH) | 7-membered ring via N-attack on acetyl C=O | Formation of a benzodiazepine (B76468) derivative. |

| This compound | Lewis Acid (e.g., AlCl₃) | 6-membered ring via phenyl attack on C-Cl | Intramolecular Friedel-Crafts alkylation. |

| This compound | Base | 5-membered ring via O-attack on C-Cl | Formation of a lactam ether. |

This table is illustrative of potential chemical behavior and is not based on empirical data for this compound.

Reactivity of the Acetyl and Phenyl Moieties

The chemical reactivity of this compound would be dictated by the functional groups present: the acetyl group, the phenyl ring, the amide linkage, and the chloropropionyl group.

Reactivity of the Acetyl Group:

The acetyl group (–C(O)CH₃) is a versatile functional group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol (B89426) condensations or alkylations.

Reactivity of the Phenyl Moiety:

The phenyl group is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The acetyl and the N-acyl groups are deactivating and meta-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the meta positions relative to these groups. The presence of two deactivating groups would likely make the ring less reactive than benzene (B151609) itself.

Despite these well-established principles, specific research detailing the reactivity of the acetyl and phenyl moieties in this compound is not available in the scientific literature. The following table summarizes the expected, but not experimentally verified, reactivity of these functional groups.

| Functional Group | Type of Reaction | Typical Reagents | Expected Product(s) |

| Acetyl Group (Carbonyl) | Nucleophilic Addition | NaBH₄, LiAlH₄ | Reduction to a secondary alcohol. |

| Acetyl Group (α-protons) | Enolate Formation | LDA, NaOH | Formation of an enolate for subsequent reactions. |

| Phenyl Group | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at the meta-position to the existing substituents. |

| Phenyl Group | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromination at the meta-position to the existing substituents. |

This table outlines the predicted reactivity based on the chemical nature of the functional groups and does not represent documented reactions for this compound.

Structure Activity Relationship Sar Studies of N 2 Acetylphenyl 2 Chloropropanamide and Its Analogs

Elucidation of Key Structural Determinants for Biological Activity

The molecular framework of N-(2-acetylphenyl)-2-chloropropanamide can be dissected into three primary components: the 2-acetylphenyl ring, the amide linkage, and the 2-chloropropanamide side chain. Each of these plays a crucial role in defining the compound's biological profile.

The chloroacetamide and related α-haloacetamide moieties are well-established as being vital for the biological activity in many herbicides and other bioactive molecules. cambridge.orgresearchgate.net The herbicidal action of chloroacetamides, for instance, is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netcambridge.org This is often achieved through the covalent binding of the compound to sulfhydryl (-SH) groups, particularly the active site cysteine residues of target enzymes. cambridge.orgnih.gov The chlorine atom on the α-carbon of the propanamide chain in this compound is a critical electrophilic site, making the molecule reactive towards nucleophilic residues in biological targets. nih.gov Studies on analogous compounds have demonstrated that the presence of this halogen is often essential for activity. mdpi.com

The anilide portion of the molecule, comprising the N-substituted phenyl ring, is also a significant determinant of activity. The nature and position of substituents on this ring modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its absorption, translocation, and binding affinity to the target site. cambridge.org The acetyl group in the ortho position, in particular, has a profound influence on the molecule's conformation and bioactivity, as will be discussed in subsequent sections.

Impact of Chiral Centers on Pharmacological Profiles

A key structural feature of this compound is the presence of a chiral center at the second carbon of the propanamide chain (the carbon atom bonded to the chlorine). This stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-N-(2-acetylphenyl)-2-chloropropanamide and (S)-N-(2-acetylphenyl)-2-chloropropanamide.

It is common for one enantiomer (the eutomer) to be significantly more potent or have the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separation and analysis of chiral compounds are of great importance in the development of pharmaceuticals and agrochemicals. jiangnan.edu.cnnih.govresearchgate.net The differential interaction between enantiomers and a biological target is often explained by the three-point interaction model, which requires a precise spatial arrangement of interacting groups for effective binding. mdpi.com

Positional Isomerism and its Influence on Bioactivity

The position of the acetyl group on the phenyl ring is a critical factor influencing the molecule's properties and biological activity. A direct comparison between this compound (the ortho-isomer) and its positional isomer, N-(4-acetylphenyl)-2-chloropropanamide (the para-isomer), highlights the significance of substituent placement.

The primary distinction arises from the proximity of the ortho-acetyl group to the amide linker. This arrangement allows for the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the acetyl group. researchgate.net This interaction is not possible in the para-isomer due to the greater distance between these groups. The consequence of this intramolecular hydrogen bond is a more planar and rigid molecular conformation in the ortho-isomer, which can have a significant impact on its binding affinity to a target receptor. researchgate.net

In contrast, the acetyl group in the para-isomer is more solvent-exposed and available to form intermolecular hydrogen bonds with the biological target or surrounding solvent molecules. This difference in intramolecular versus intermolecular interaction potential can lead to distinct pharmacological profiles.

| Property | This compound (Ortho-Isomer) | N-(4-acetylphenyl)-2-chloropropanamide (Para-Isomer) |

|---|---|---|

| Intramolecular H-Bonding | Possible between amide N-H and acetyl C=O researchgate.net | Not possible |

| Conformational Flexibility | More rigid and planar due to H-bond researchgate.net | More flexible rotation around the N-phenyl bond |

| Steric Hindrance | Higher steric hindrance around the amide linkage | Lower steric hindrance around the amide linkage |

| Receptor Interaction | Binding may be driven by pre-organized conformation | Binding relies on conformational adaptation and intermolecular interactions |

Substituent Effects on the Acetylphenyl Ring and Propanamide Chain

Substituents on both the aromatic ring and the aliphatic side chain play a pivotal role in modulating the bioactivity of anilide compounds.

On the Acetylphenyl Ring: The acetyl group (–COCH₃) at the ortho position acts as a moderate electron-withdrawing group through resonance and inductive effects. This influences the electron density of the aromatic ring and the acidity of the amide proton. As discussed, its most significant contribution is steric and its ability to form an intramolecular hydrogen bond, which rigidifies the molecular structure. researchgate.net Studies on related anilide series have shown that both the electronic nature and the position of substituents can drastically alter biological efficacy.

On the Propanamide Chain: The chlorine atom at the C-2 position is arguably the most critical substituent for the biological activity of this class of compounds. Chloroacetamides are known to be alkylating agents, and their toxicity to target organisms often stems from their ability to covalently modify essential enzymes. cambridge.orgnih.gov The chlorine atom functions as a good leaving group, facilitating a nucleophilic substitution reaction with residues like cysteine in an enzyme's active site, leading to irreversible inhibition. nih.gov Research on similar structures has confirmed that replacing the α-chloro substituent often leads to a significant loss of activity. mdpi.com

The following table, based on data for analogous N-(substituted phenyl)-2-chloroacetamides, illustrates how different substituents on the phenyl ring can impact antimicrobial activity, demonstrating the general principle of substituent effects.

| Compound (Analog Series) | Substituent on Phenyl Ring | Position | Observed Effect on Activity (General) |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | -Cl | para | High activity, attributed to increased lipophilicity |

| N-(4-fluorophenyl)-2-chloroacetamide | -F | para | High activity, attributed to increased lipophilicity |

| N-(4-hydroxyphenyl)-2-chloroacetamide | -OH | para | Lower lipophilicity compared to halogenated analogs |

| N-(4-acetylphenyl)-2-chloroacetamide | -COCH₃ | para | Favorable topological polar surface area for permeability |

| Note: This data is illustrative of general SAR trends in the chloroacetamide class and is not specific to this compound. Activity can vary greatly depending on the specific biological target. |

Conformational Preferences and Their Role in Ligand-Target Interactions

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, the conformational preference is strongly dictated by the ortho-acetyl substituent.

This pre-organized, rigid structure presents a well-defined shape to the target's binding site. Ligand-target interactions are therefore dependent on the complementarity between this specific conformation and the topology of the binding pocket. Any modification that disrupts this intramolecular hydrogen bond, such as changing the substituent or its position (as in the para-isomer), would lead to a more flexible molecule with different interaction capabilities. nih.gov The stability of this intramolecular bond and the resulting planar structure are thus considered key factors in the ligand-target interactions of this compound.

Molecular Mechanisms of Action Moa Research for N 2 Acetylphenyl 2 Chloropropanamide

Investigation of Enzymatic Activity Modulation

Once potential enzyme targets of N-(2-acetylphenyl)-2-chloropropanamide have been identified through chemical proteomics, the next step is to characterize the nature and extent of its modulatory effects on their activity.

Enzyme kinetics studies are performed to quantify the potency of this compound as an inhibitor or activator of its target enzymes. These experiments typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate.

Key parameters determined from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to reduce the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor.

Mechanism of inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is often elucidated using Lineweaver-Burk plots. semanticscholar.org

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Enzyme A | 5.2 | 2.1 | Competitive |

| Enzyme B | 15.8 | 7.9 | Non-competitive |

| Enzyme C | > 100 | - | No significant inhibition |

This is an interactive data table. You can sort the data to compare the inhibitory potency of the compound against different enzymes.

Conversely, if the compound is found to increase enzymatic activity, similar kinetic studies would be performed to determine the EC50 (half-maximal effective concentration) and the mechanism of activation.

To gain a deeper understanding of how this compound interacts with its target enzymes at a molecular level, various biophysical and structural techniques can be employed. These methods can confirm direct binding and provide insights into the binding site and the nature of the interaction.

Techniques for characterizing enzyme-ligand interactions include:

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding and dissociation between the compound and the purified target protein.

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing information on the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

X-ray Crystallography: Can provide a high-resolution three-dimensional structure of the compound bound to the active site of the enzyme, revealing the precise molecular interactions.

By combining these methodological approaches, a comprehensive profile of the molecular mechanism of action for this compound can be established, from the identification of its cellular targets to the detailed characterization of its effects on their function.

Receptor Binding and Ligand-Receptor Interaction Studies for this compound

Research into the specific receptor binding profile of this compound is an evolving area. However, analysis of structurally related propanamide derivatives provides insights into potential interaction modalities. Propanamides are recognized for a wide spectrum of biological activities, which are contingent on their interactions with various biological targets like enzymes and receptors. The nature of these interactions is largely dictated by the compound's structural features, including the propanamide backbone and its substituents, which influence properties like lipophilicity and potential for binding.

Agonistic and Antagonistic Receptor Profiling

While a definitive agonistic and antagonistic profile for this compound is not extensively documented, studies on analogous compounds offer predictive insights. For instance, a broad investigation of 2-(halogenated phenyl) acetamide (B32628) and propanamide analogs revealed a functional spectrum ranging from agonism to antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov Certain analogs within this class have been identified as potent TRPV1 antagonists. nih.gov Furthermore, other research on different propanamide derivatives has indicated potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), with some analogues acting as potent antagonists at α4β2 and α3β4 nAChR subtypes. nih.govnih.gov These findings suggest that this compound could potentially exhibit antagonistic activity at certain receptor types, though direct experimental validation is required.

Allosteric Modulation Mechanisms

The potential for this compound to act as an allosteric modulator is an area of significant interest. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its endogenous ligand. nih.govmdpi.com This mechanism is of particular interest for targets such as N-methyl-D-aspartate (NMDA) receptors, where neuroactive steroids have been shown to act as positive allosteric modulators. nih.gov Given the structural similarities to other known allosteric modulators, it is plausible that this compound could interact with allosteric sites on various receptors, thereby modulating their activity without directly competing with the endogenous ligand. nih.gov

Identification of Specific Biological Targets and Pathways for this compound

The identification of specific biological targets is a critical step in elucidating the mechanism of action of any compound. For this compound, this process involves a combination of in vitro assays and computational prediction methods.

In Vitro Target Engagement Assays

Direct in vitro target engagement assays for this compound are not widely reported in publicly available literature. However, the general approach for such studies involves screening the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels. Functional assays, such as measuring the inhibition of adenylate cyclase or the recruitment of β-arrestin2, are used to characterize the compound's effect on specific signaling pathways, for example, at the μ-opioid receptor. nih.gov For compounds with similar structures, in vitro functional assays have been crucial in determining their antagonistic properties at nicotinic acetylcholine receptors. nih.gov

Computational Target Prediction and Experimental Validation

In the absence of extensive experimental data, computational methods serve as a valuable tool for predicting potential biological targets of this compound. chemrxiv.org Techniques such as reverse pharmacophore mapping can be employed to screen the compound's structure against databases of known pharmacophore models, predicting potential protein targets. nih.gov Web-based servers like Swiss Target Prediction and PharmMapper utilize 2D and 3D similarity measures to compare the compound to a library of known active molecules and their targets. nih.gov These predictions, however, require subsequent experimental validation to confirm the interaction and its functional consequence. For instance, molecular docking and dynamics simulations can predict the binding of a ligand to a target protein, as demonstrated with a novel pyridine (B92270) derivative targeting VEGFR-2. mdpi.com Theoretical studies, including Density Functional Theory (DFT) calculations, can further provide insights into the molecule's electronic properties and potential for interaction. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N 2 Acetylphenyl 2 Chloropropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the optimized molecular geometry, electronic structure, and various other physicochemical properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uokerbala.edu.iqmdpi.com It is particularly favored for its balance of accuracy and computational efficiency. For N-(2-acetylphenyl)-2-chloropropanamide, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be utilized to determine its most stable three-dimensional conformation (optimized geometry). uokerbala.edu.iq

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich regions of the acetylphenyl ring, while the LUMO would likely be distributed across the propanamide moiety, influenced by the electron-withdrawing chloro and carbonyl groups. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature.

Table 1: Representative Global Reactivity Descriptors for this compound This table presents hypothetical data based on values reported for structurally similar compounds in scientific literature. researchgate.net

| Parameter | Formula | Representative Value | Description |

| HOMO Energy (EHOMO) | - | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.2 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.2 eV | Measure of electrophilic power |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted over the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the acetyl and amide carbonyl groups.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide N-H proton.

Green regions correspond to areas of neutral or near-zero potential.

The MEP analysis for this compound would provide a clear visual guide to its reactive sites, highlighting the electronegative oxygen atoms as primary sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). researchgate.net This method allows for the investigation of charge transfer, hyperconjugation, and intramolecular interactions that contribute to the molecule's stability.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. laurinpublishers.commdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Prediction of Ligand-Protein Binding Modes

To investigate the potential biological activity of this compound, molecular docking simulations would be performed against a specific protein target. The process involves placing the flexible ligand into the binding site of the rigid or flexible receptor and calculating the binding energy for different conformations. mdpi.com The results are typically ranked by a scoring function, which estimates the binding affinity (often expressed in kcal/mol), with lower values indicating a more favorable interaction.

The simulation would predict the specific binding pose of this compound within the protein's active site. It would also identify key intermolecular interactions, such as:

Hydrogen bonds: Likely involving the amide N-H group as a donor and the carbonyl oxygens as acceptors.

Hydrophobic interactions: Involving the phenyl ring.

Halogen bonds: Potentially involving the chlorine atom.

These simulations provide critical insights into how the molecule might interact with a biological receptor, guiding further experimental studies. scispace.com

Assessment of Binding Affinities and Interactions

The binding affinity of this compound with its putative biological targets is a critical determinant of its potential efficacy. Computational methods, particularly Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, are frequently employed to estimate the binding free energy of a ligand-protein complex. This approach provides a quantitative measure of the strength of the interaction.

The total binding free energy is dissected into its constituent components, including van der Waals forces, electrostatic interactions, and solvation energies. nih.gov This decomposition allows for a detailed understanding of the driving forces behind the binding event. For instance, a significant favorable contribution from van der Waals and electrostatic energies would suggest strong direct interactions between this compound and the target's binding pocket. nih.gov

Beyond a simple energy value, molecular docking and dynamics simulations provide a detailed, atom-level view of the specific interactions. These analyses can identify key amino acid residues that form hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with the ligand. nih.govresearchgate.net For example, the acetyl group on the phenyl ring or the carbonyl group of the amide linkage in this compound could act as hydrogen bond acceptors, while the phenyl ring itself might engage in hydrophobic interactions with nonpolar residues in the binding site. nih.gov Understanding this network of interactions is crucial for explaining the compound's binding affinity and selectivity.

Table 1: Example of Binding Free Energy Decomposition for a Ligand-Target Complex This table presents hypothetical data for illustrative purposes.

| Energy Component | Average Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -55.8 | Favorable |

| Electrostatic Energy | -27.3 | Favorable |

| Polar Solvation Energy | +15.5 | Unfavorable |

| Non-Polar Solvation Energy | -4.1 | Favorable |

| Total Binding Free Energy | -71.7 | Favorable |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD provides insights into the dynamic nature of this compound and its interactions with biological targets, which are not apparent from static models.

Conformational Dynamics and Stability of the Compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule in a simulated physiological environment, identifying the most stable and frequently occurring shapes.

The stability of a particular conformation over the simulation time is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions from an initial reference structure. A low and stable RMSD value over time suggests that the molecule maintains a consistent and stable conformation. nih.gov Conversely, large fluctuations in RMSD may indicate significant flexibility and transitions between different conformational states. This analysis helps to understand the inherent flexibility of the compound and which shapes are energetically favorable.

Ligand-Target Complex Dynamics and Stability

MD simulations are invaluable for assessing the stability of the complex formed between this compound and its biological target. After an initial docking pose is obtained, an MD simulation of the entire complex (protein, ligand, and solvent) is run for an extended period, often on the nanosecond scale. nih.gov

Table 2: Example of Interaction Analysis from an MD Simulation This table presents hypothetical data for illustrative purposes.

| Ligand Atom Group | Protein Residue | Interaction Type | Occupancy (%) |

|---|---|---|---|

| Carbonyl Oxygen | LYS 80 | Hydrogen Bond | 75.4 |

| Phenyl Ring | LEU 887 | Hydrophobic | 92.1 |

| Amide Hydrogen | ASP 149 | Hydrogen Bond | 68.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. uniroma1.it This method is instrumental in predicting the activity of new, unsynthesized molecules and in guiding the rational design of more potent analogues.

Development of Predictive Models for Bioactivity

The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities, such as a series of this compound derivatives. sphinxsai.com For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. sphinxsai.comnih.gov Examples of common descriptors include the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen bond donors/acceptors, and various thermodynamic parameters. sphinxsai.com

Using statistical techniques, a mathematical model is then constructed that relates these descriptors to the observed biological activity. researchgate.net Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netresearchgate.net The goal is to create an equation that can accurately calculate the bioactivity of a compound based solely on its structural descriptors. uniroma1.it The fundamental steps involve curating the data, calculating descriptors, selecting the most relevant variables, building the model, and, crucially, validating it. uniroma1.it

Statistical Validation of QSAR Models

Validation is the most critical phase of QSAR modeling, as it determines the reliability and predictive power of the developed model. nih.gov A robust model must not only fit the data it was trained on but also accurately predict the activity of new compounds. Validation is typically performed using both internal and external methods. researchgate.net

Internal validation often involves a cross-validation technique, such as leave-one-out (LOO). In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value (e.g., > 0.5) is generally considered indicative of good internal robustness. uniroma1.it

External validation is considered the most stringent test of a model's predictive ability. researchgate.net The initial dataset is split into a training set (for model building) and a test set (for validation). The model is developed using only the training set compounds. It is then used to predict the activities of the test set compounds, which were not used during model development. The predictive ability is assessed by the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set. A high R²pred value (e.g., > 0.6) indicates that the model has strong predictive power for new chemical entities. uniroma1.it

Table 3: Typical Statistical Parameters for QSAR Model Validation This table presents generally accepted threshold values for key validation metrics.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated coefficient (internal validation) | > 0.5 |

Preclinical Pharmacological Investigations of N 2 Acetylphenyl 2 Chloropropanamide in Vitro Focus

In Vitro Efficacy Assessments in Disease Models

The initial stages of characterizing a novel chemical entity involve a thorough evaluation of its biological activity in relevant disease models. For N-(2-acetylphenyl)-2-chloropropanamide, this would entail a series of in vitro assays to determine its potential therapeutic efficacy.

Cell-based assays are fundamental in drug discovery, offering a cellular context to assess the biological effects of a compound. These systems can range from simple cell viability assays to more complex high-content imaging or reporter gene assays. The choice of cell line is critical and is typically guided by the therapeutic area of interest. For instance, if this compound were being investigated as a potential anti-cancer agent, a panel of human cancer cell lines representing different tumor types would be employed.

The primary objective of these assays is to determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values indicate the concentration of the compound required to inhibit or activate a biological process by 50%.

A hypothetical screening of this compound against a panel of cancer cell lines could yield results as presented in the interactive table below. Such data would be crucial in identifying cancer types that are particularly sensitive to the compound and would guide further mechanistic studies.

Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 25.8 |

| HeLa | Cervical Cancer | 8.5 |

| HepG2 | Liver Cancer | 12.1 |

| PC-3 | Prostate Cancer | 30.4 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

To elucidate the mechanism of action of this compound, biochemical assays are employed to investigate its direct interaction with purified molecular targets, such as enzymes or receptors. These assays are crucial for confirming target engagement and understanding the molecular basis of the compound's activity.

For example, if cell-based assays suggest an anti-inflammatory effect, biochemical assays could be designed to test the compound's ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or various kinases. The output of these assays is typically an IC50 value, indicating the concentration of the compound needed to inhibit the enzyme's activity by half.

An illustrative example of the data that could be generated from such biochemical assays is provided in the table below. This information would be vital for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity.

Hypothetical Inhibitory Activity of this compound against Selected Enzymes

| Enzyme Target | Biological Pathway | IC50 (µM) |

|---|---|---|

| COX-1 | Inflammation | > 100 |

| COX-2 | Inflammation | 5.7 |

| p38 MAPK | Inflammation | 2.3 |

| JNK1 | Inflammation | 18.9 |

| EGFR Kinase | Cancer | 45.1 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

In Vitro Metabolism and Biotransformation Pathways

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro metabolism studies provide initial insights into the compound's metabolic stability and help to identify potential metabolites, which is essential for predicting its pharmacokinetic profile in vivo.

The metabolic stability of this compound would be assessed using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. Hepatocytes, on the other hand, contain both phase I and phase II metabolic enzymes, offering a more complete picture of a compound's metabolism.

In these assays, the test compound is incubated with the microsomal or hepatocyte preparation, and the decrease in its concentration over time is measured. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. These parameters help to predict the in vivo hepatic clearance of the compound.

The table below presents hypothetical metabolic stability data for this compound in human and rat liver microsomes.

Hypothetical Metabolic Stability of this compound

| System | Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 28 | 24.8 |

| Hepatocytes | Human | 62 | 11.2 (µL/min/10^6 cells) |

| Hepatocytes | Rat | 35 | 19.8 (µL/min/10^6 cells) |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways and for assessing the potential for formation of active or toxic metabolites. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and then analyzing the reaction mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).

The metabolic pathways for structurally similar compounds often involve hydroxylation, N-dealkylation, and glucuronidation. For this compound, potential metabolic transformations could include hydroxylation of the acetylphenyl ring, dechlorination, or hydrolysis of the amide bond.

A summary of potential, hypothetically identified metabolites is presented in the following table.

Hypothetical In Vitro Metabolites of this compound

| Metabolite ID | Proposed Biotransformation | m/z Shift from Parent |

|---|---|---|

| M1 | Monohydroxylation | +16 |

| M2 | Dechlorination | -34 |

| M3 | Amide hydrolysis | -113 |

| M4 | Glucuronide Conjugate of M1 | +192 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Polypharmacology and Off-Target Profiling (Computational and In Vitro)

Polypharmacology, the ability of a drug to interact with multiple targets, can be a source of both therapeutic benefits and adverse effects. Therefore, early assessment of a compound's off-target profile is essential.

Computational, or in silico, methods are often the first step in identifying potential off-target interactions. These approaches use algorithms to predict the binding of a compound to a large number of known protein targets based on its chemical structure. Such predictions can help to prioritize which off-target interactions should be investigated experimentally. A computational approach could predict interactions for a compound with a certain pseudo-score, and those with a score ≥0.6 might be considered significant. nih.gov

Following computational predictions, in vitro off-target screening is performed to confirm these interactions and to identify others not predicted by the models. This is typically done by screening the compound against a panel of receptors, ion channels, transporters, and enzymes that are known to be frequently involved in adverse drug reactions.

The table below provides a hypothetical example of the results from a computational off-target screen for this compound, followed by a table with illustrative results from an in vitro safety pharmacology panel.

Hypothetical Computational Off-Target Prediction for this compound

| Predicted Off-Target | Target Class | Prediction Score |

|---|---|---|

| hERG | Ion Channel | 0.72 |

| 5-HT2B Receptor | GPCR | 0.68 |

| FAAH | Enzyme | 0.65 |

| Dopamine Transporter | Transporter | 0.55 |

Note: The data in this table is purely illustrative and does not represent actual experimental results. A score ≥0.6 is considered significant.

Hypothetical In Vitro Off-Target Profiling of this compound (at 10 µM)

| Off-Target | Target Class | % Inhibition / Activity |

|---|---|---|

| hERG | Ion Channel | 48% Inhibition |

| 5-HT2B Receptor | GPCR | 62% Agonism |

| FAAH | Enzyme | 15% Inhibition |

| Dopamine Transporter | Transporter | 8% Inhibition |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Comprehensive In Vitro Bioactivity Profiling

There are currently no published studies detailing the in vitro biological activity of this compound. Standard pharmacological profiling would typically involve a battery of assays to determine the compound's effects on various biological targets. Such a profile would assess its potential as an inhibitor or activator of enzymes, its ability to bind to cellular receptors, and its effects on ion channels, among other targets.

Without experimental data, it is not possible to construct a data table of its bioactivity. A representative table for a hypothetical compound is included below to illustrate the type of data that would be generated in such an investigation.

Hypothetical In Vitro Bioactivity Data

| Target Class | Specific Target | Assay Type | Activity (IC₅₀/EC₅₀) µM |

|---|---|---|---|

| Kinases | EGFR | Inhibition Assay | > 100 |

| G-Protein Coupled Receptors | Dopamine D2 | Binding Assay | 25.3 |

| Ion Channels | hERG | Patch Clamp | > 50 |

| Nuclear Receptors | Estrogen Receptor α | Agonist Assay | No significant activity |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Prediction of Potential Off-Targets

Similarly, there are no specific computational studies in the public domain that predict the potential off-targets of this compound. Computational toxicology and pharmacology employ various in silico methods to predict how a molecule might interact with a wide range of biological macromolecules. These predictive models use the chemical structure of a compound to forecast potential binding affinities and identify unintended targets, which could lead to adverse effects or provide opportunities for drug repurposing.

A typical computational off-target prediction study might generate a list of potential protein interactions, often ranked by a prediction score or probability. An example of how such data might be presented is shown in the hypothetical table below.

Hypothetical Computational Off-Target Prediction Data

| Predicted Off-Target | Target Family | Prediction Score | Method |

|---|---|---|---|

| Sigma-1 Receptor | Receptor | 0.85 | Ligand-based similarity |

| Cathepsin K | Protease | 0.72 | Structure-based docking |

| Phosphodiesterase 10A | Enzyme | 0.68 | Machine Learning Model |

This table is for illustrative purposes only and does not represent actual data for this compound.

In the absence of dedicated research on this compound, its pharmacological profile remains uncharacterized. Future in vitro and computational studies would be necessary to elucidate its biological activities and potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanism of Action Studies

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the conformational states of a molecule and its interactions with biological targets. These methods probe the vibrational modes of chemical bonds within the molecule. For N-(2-acetylphenyl)-2-chloropropanamide, specific vibrational bands corresponding to the amide group (C=O stretch, N-H bend), the acetyl group (C=O stretch), the aromatic ring (C-C stretches), and the C-Cl bond would be of primary interest.

In a typical study, changes in the frequency, intensity, and shape of these bands upon binding to a target protein would indicate which parts of the molecule are involved in the interaction. For instance, a shift in the amide C=O stretching frequency could suggest the formation of hydrogen bonds with amino acid residues in the target's binding site. Conformational changes in the molecule upon binding could be inferred from shifts in fingerprint region vibrations. However, no specific IR or Raman spectral data for this compound or its biological complexes are currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Structural Elucidation

In the context of ligand-target interactions, techniques such as Saturation Transfer Difference (STD) NMR or WaterLOGSY could identify which protons of this compound are in close contact with a target protein, thereby mapping its binding epitope. Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of an isotopically labeled protein is monitored upon titration with the compound, could identify the specific amino acids in the binding pocket. Despite the power of these techniques, published NMR studies detailing the interaction of this compound with any biological target have not been found.

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules and their complexes in the solid state. To understand the mechanism of action of this compound, obtaining a crystal structure of it bound to its protein target would be invaluable. This would reveal the precise binding mode, orientation, and conformation of the compound within the active site.

Such a structure would definitively identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, that are critical for binding affinity and selectivity. This information is crucial for structure-based drug design and for validating hypotheses from other methods like computational docking. A search of crystallographic databases and scientific literature reveals no deposited crystal structures for this compound, either alone or in a complex with a protein.

Mass Spectrometry-Based Proteomics for Target Identification and Quantitative Analysis

Mass spectrometry (MS)-based proteomics is a critical technology for identifying the cellular targets of a bioactive compound. In a common approach known as chemical proteomics, a modified version of this compound would be synthesized to act as a "bait" or probe. This probe could be used in affinity purification-mass spectrometry (AP-MS) experiments, where it is immobilized on a resin to "pull down" its binding partners from a cell lysate.

Alternatively, activity-based protein profiling (ABPP) could be employed if the compound forms a covalent bond with its target. After isolation, the bound proteins are identified using high-resolution mass spectrometry. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), would further allow for the differentiation of specific targets from non-specific binders. At present, there are no published studies utilizing these proteomic approaches to identify the biological targets of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-acetylphenyl)-2-chloropropanamide, and how can reaction efficiency be improved?

- Methodology : The compound is typically synthesized via coupling reactions between 2-chloropropanoyl chloride and 2-acetylaniline. A common approach involves using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid intermediate (if applicable) . For purification, flash column chromatography with hexane/ethyl acetate gradients is effective, as demonstrated in analogous syntheses of N-aryl-2-chloropropanamide derivatives . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and temperature to minimize side products like unreacted aniline or hydrolyzed intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key signals include the acetyl group’s methyl proton (~2.6 ppm) and the chloropropanamide’s chiral center (e.g., quartet at ~5.4 ppm for the CHCl group in similar compounds) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can confirm molecular weight (expected ~225.66 g/mol) and fragmentation patterns (e.g., loss of acetyl or chloro groups).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) help validate functional groups .

Q. How can researchers screen the biological activity of this compound in antimicrobial assays?

- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293). Structural analogs with thiazole or bromophenyl groups have shown activity against pathogens, suggesting similar testing frameworks .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap), and map electrostatic potentials (MEP). These analyses reveal nucleophilic/electrophilic sites, aiding in understanding interaction mechanisms with biological targets (e.g., enzyme active sites). Compare computational results with experimental XRD data (if available) to validate accuracy .

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound analogs?

- Methodology : Synthesize derivatives with varied substituents (e.g., para-acetyl vs. ortho-acetyl groups) and evaluate SAR (Structure-Activity Relationship). For example, N-(3-Acetylphenyl)-2-chloroacetamide exhibits enhanced antimicrobial activity compared to ortho-substituted analogs due to improved steric compatibility with target enzymes . Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities to targets like bacterial dihydrofolate reductase or cancer-related kinases .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

- Methodology : Discrepancies in activity (e.g., variable MIC values) may arise from differences in assay conditions (pH, bacterial strain variability) or compound purity. Validate results via:

- Reproducibility Tests : Repeat assays under standardized conditions.

- Metabolic Stability Studies : Assess compound degradation in culture media via LC-MS.

- Synergistic Screening : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .

Q. What strategies are effective in scaling up the synthesis of this compound without compromising yield?

- Methodology : Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized catalysts (e.g., polymer-supported DCC) to simplify purification. Monitor reaction progress in real-time with in-line IR or Raman spectroscopy. For analogs, yields >80% have been achieved via optimized stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.